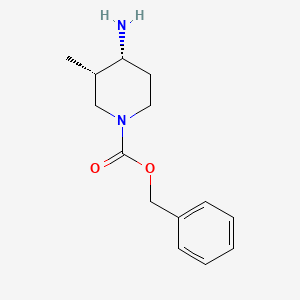

benzyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

benzyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.33 g/mol . This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom, which is commonly found in various natural and synthetic compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate typically involves the reaction of 4-amino-3-methylpiperidine with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions

benzyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

benzyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of benzyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, ionic interactions, or covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Amino-3-methylpiperidine: Lacks the ester group, making it less reactive in certain chemical reactions.

4-Amino-3-methyl-piperidine-1-carboxylic acid: Contains a carboxylic acid group instead of the ester, affecting its solubility and reactivity.

cis-4-Amino-3-methyl-piperidine-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a benzyl ester.

Uniqueness

benzyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The benzyl ester group, in particular, can influence the compound’s solubility, stability, and interactions with other molecules .

Biologische Aktivität

Benzyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate, with the CAS number 859518-33-5, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring with an amino group and a carboxylate ester, characterized by the following molecular formula:

- Molecular Formula : C14H20N2O2

- Molecular Weight : 248.33 g/mol

- Purity : 95%

The stereochemistry of this compound is crucial as it affects its interaction with biological targets. The (3S,4R) configuration distinguishes it from other piperidine derivatives, potentially influencing its pharmacodynamics and pharmacokinetics .

Pharmacological Profile

This compound has been investigated for various biological activities:

- Neurological Disorders : The compound shows promise in drug development for neurological conditions. Its structural similarity to known pharmacophores suggests that it may interact effectively with neurotransmitter receptors and enzymes involved in neurodegenerative diseases.

- Cancer Therapy : Recent studies highlight its potential as an anticancer agent. For instance, derivatives of piperidine have demonstrated cytotoxicity against specific cancer cell lines, indicating that modifications to the piperidine structure can enhance therapeutic efficacy .

- Cholinesterase Inhibition : Related compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in Alzheimer's disease treatment. The introduction of piperidine moieties has been linked to improved brain bioavailability and dual inhibition capabilities .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity:

| Compound | Activity | Notes |

|---|---|---|

| This compound | Potential AChE inhibitor | Exhibits structural similarity to effective AChE inhibitors |

| Piperidine Derivative 1 | Anticancer activity | Induces apoptosis in FaDu hypopharyngeal tumor cells |

| Piperidine Derivative 2 | Dual cholinesterase inhibition | Enhanced brain exposure due to piperidine incorporation |

The presence of specific functional groups, such as hydroxyl or methyl groups, can significantly influence the binding affinity and selectivity of these compounds towards their targets .

Case Study 1: Anticancer Activity

A study explored the anticancer effects of a related piperidine derivative through a three-component reaction that yielded a product with enhanced cytotoxicity compared to standard treatments like bleomycin. The compound was shown to induce apoptosis in cancer cell lines, suggesting that structural modifications can lead to improved therapeutic outcomes .

Case Study 2: Alzheimer’s Disease

Research on piperidine derivatives indicated that those incorporating benzyl moieties exhibited superior cholinesterase inhibition compared to their counterparts without such modifications. This finding underscores the importance of structural diversity in enhancing the pharmacological profile of compounds aimed at treating Alzheimer's disease .

Eigenschaften

IUPAC Name |

benzyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-11-9-16(8-7-13(11)15)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3/t11-,13+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIKUMWWWMLIKJN-WCQYABFASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1N)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CC[C@H]1N)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.